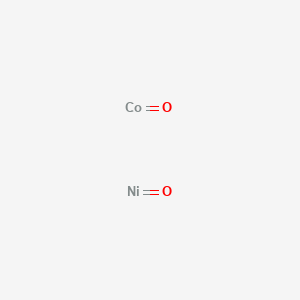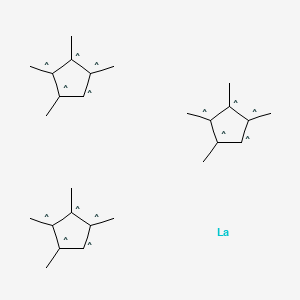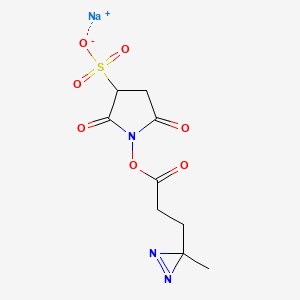
Bis(ethylcyclopentadienyl)tungsten(IV) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(ethylcyclopentadienyl)tungsten(IV) dichloride is an organometallic compound with the empirical formula C14H18Cl2W and a molecular weight of 441.04 g/mol . This compound is known for its use as a catalyst in various chemical reactions and is characterized by its solid state at room temperature and a melting point of 156-160°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(ethylcyclopentadienyl)tungsten(IV) dichloride typically involves the reaction of tungsten hexachloride with ethylcyclopentadiene in the presence of a reducing agent . The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(ethylcyclopentadienyl)tungsten(IV) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten compounds.
Reduction: It can be reduced to form lower oxidation state tungsten compounds.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a base to facilitate the exchange of ligands .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten(VI) compounds, while reduction may produce tungsten(II) compounds .
Wissenschaftliche Forschungsanwendungen
Bis(ethylcyclopentadienyl)tungsten(IV) dichloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Bis(ethylcyclopentadienyl)tungsten(IV) dichloride involves its ability to act as a catalyst by facilitating the formation and breaking of chemical bonds. The compound interacts with molecular targets through its tungsten center, which can undergo changes in oxidation state and coordination environment . These interactions enable the compound to participate in various catalytic cycles, enhancing the efficiency of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(cyclopentadienyl)tungsten(IV) dichloride
- Bis(isopropylcyclopentadienyl)tungsten(IV) dichloride
- Tungsten hexacarbonyl
- Tungsten(VI) chloride
Uniqueness
Bis(ethylcyclopentadienyl)tungsten(IV) dichloride is unique due to its specific ligand environment, which provides distinct electronic and steric properties compared to other tungsten compounds. This uniqueness makes it particularly effective in certain catalytic applications where other compounds may not perform as well .
Eigenschaften
Molekularformel |
C14H18Cl2W |
|---|---|
Molekulargewicht |
441.0 g/mol |
InChI |
InChI=1S/2C7H9.2ClH.W/c2*1-2-7-5-3-4-6-7;;;/h2*3-6H,2H2,1H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
JDKUBQXWTUJJBD-UHFFFAOYSA-L |
Kanonische SMILES |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.Cl[W]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


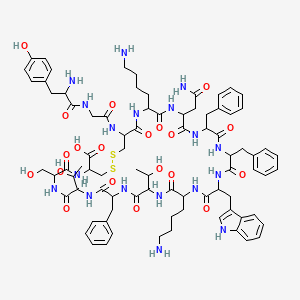
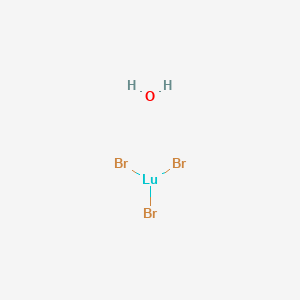


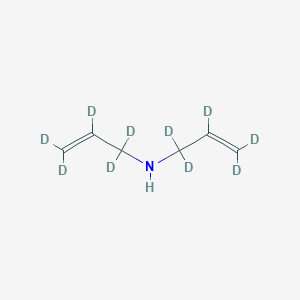
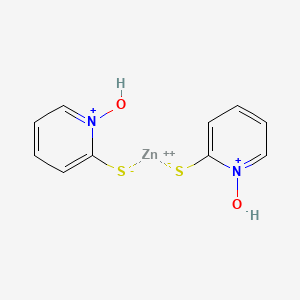

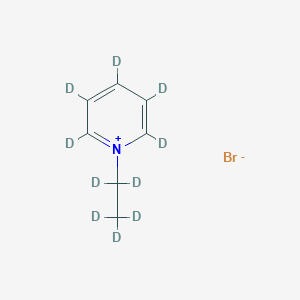
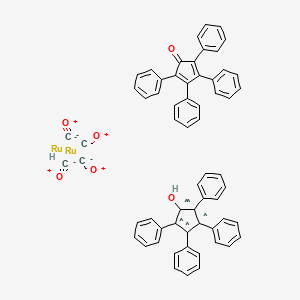
![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)

